Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride
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Overview
Description
Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with oxazole carboxylates. One common method includes the condensation of piperidine with an oxazole carboxylic acid derivative under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or oxazole ring can be modified with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a variety of substituted oxazole derivatives.
Scientific Research Applications
Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate hydrochloride
- Benzyl 2-phenyloxazole-4-carboxylate
- Oxaprozin
Uniqueness
Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride is unique due to its specific structure, which combines the piperidine and oxazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H17ClN2O3 |
---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
methyl 2-(piperidin-4-ylmethyl)-1,3-oxazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H16N2O3.ClH/c1-15-11(14)9-7-16-10(13-9)6-8-2-4-12-5-3-8;/h7-8,12H,2-6H2,1H3;1H |
InChI Key |
XPVNYJGWZBRFKF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC(=N1)CC2CCNCC2.Cl |
Origin of Product |
United States |
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